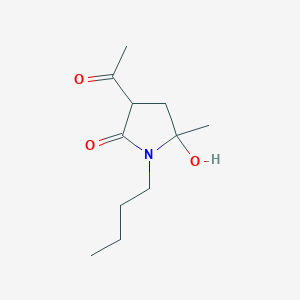
3-Acetyl-1-butyl-5-hydroxy-5-methylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-1-butyl-5-hydroxy-5-methylpyrrolidin-2-one is a chemical compound belonging to the pyrrolidinone family. Pyrrolidinones are five-membered lactams that are significant in both natural and synthetic compounds due to their versatile biological activities and pharmaceutical applications . This compound is characterized by its unique structure, which includes an acetyl group, a butyl chain, a hydroxy group, and a methyl group attached to a pyrrolidinone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-1-butyl-5-hydroxy-5-methylpyrrolidin-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the condensation of a butyl-substituted pyrrolidinone with an acetylating agent in the presence of a catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize advanced techniques such as high-pressure reactors and automated control systems to maintain optimal reaction conditions. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Acetyl-1-butyl-5-hydroxy-5-methylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The butyl chain can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the acetyl group may produce an alcohol.
Scientific Research Applications
3-Acetyl-1-butyl-5-hydroxy-5-methylpyrrolidin-2-one has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its biological activity, including antimicrobial and anti-inflammatory properties.
Industry: The compound is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Acetyl-1-butyl-5-hydroxy-5-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxy and acetyl groups play a crucial role in its biological activity by forming hydrogen bonds and interacting with active sites of enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Pyrrolidin-2-one: A simpler analog without the acetyl, butyl, hydroxy, and methyl substitutions.
5-Hydroxy-5-methylpyrrolidin-2-one: Lacks the acetyl and butyl groups but retains the hydroxy and methyl substitutions.
Uniqueness: 3-Acetyl-1-butyl-5-hydroxy-5-methylpyrrolidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the acetyl group enhances its reactivity, while the butyl chain increases its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes.
Properties
CAS No. |
62672-64-4 |
|---|---|
Molecular Formula |
C11H19NO3 |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
3-acetyl-1-butyl-5-hydroxy-5-methylpyrrolidin-2-one |
InChI |
InChI=1S/C11H19NO3/c1-4-5-6-12-10(14)9(8(2)13)7-11(12,3)15/h9,15H,4-7H2,1-3H3 |
InChI Key |
DVXALUKNZMLHSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C(CC1(C)O)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


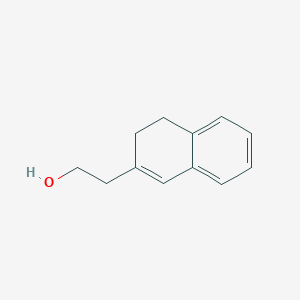


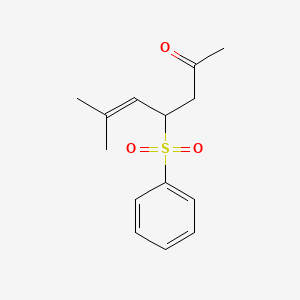
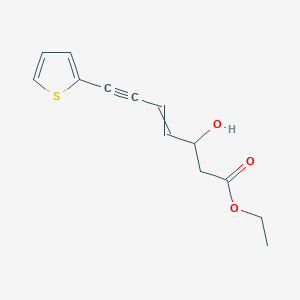
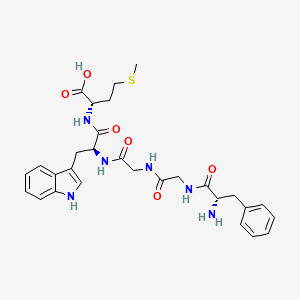
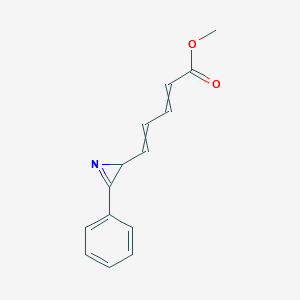
![N-(4-Chlorophenyl)-N-[(3-oxobutanoyl)oxy]acetamide](/img/structure/B14514150.png)
![6-[(1-Iodonaphthalen-2-YL)oxy]hexa-2,4-diyn-1-OL](/img/structure/B14514154.png)

![3-Methylidenespiro[5.7]trideca-1,4-diene](/img/structure/B14514168.png)
![6-chloro-2-ethyl-3H-imidazo[4,5-b]quinoxaline;sulfuric acid](/img/structure/B14514170.png)
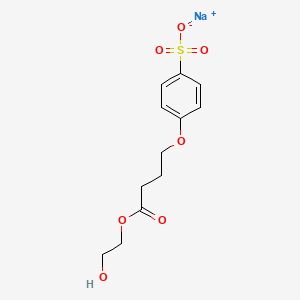
![1-[4-Hydroxy-2,5-dimethyl-1-(prop-2-en-1-yl)piperidin-4-yl]but-2-en-1-one](/img/structure/B14514187.png)
